molecular formula C30H37Cl2N5O8 B1192268 BCL6-i

BCL6-i

カタログ番号 B1192268
分子量: 666.55
InChIキー: QQSHEMQKLUMPQB-RUZDIDTESA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BCL6-i is a potent, cell-active, and irreversible BCL6 inhibitor. BCL6-i selectively targets Cys53.

科学的研究の応用

Chemically Induced Degradation of the Oncogenic Transcription Factor BCL6 BCL6, a transcription factor, plays a significant role in oncogenesis, particularly in lymphoid malignancies like diffuse large B cell lymphoma (DLBCL). Disrupting BCL6's interaction with transcriptional repressors can attenuate its oncogenic effects. Recent developments in structure-based drug design have led to highly potent compounds that not only block BCL6's interaction with co-repressors but also induce its degradation, intensifying the expression of BCL6-repressed genes and inhibiting proliferation more effectively than compounds merely inhibiting co-repressor interactions. This highlights the potential of BCL6-based lymphoma therapeutics (Kerres et al., 2017).

The Expanding Role of BCL6 in Cancer Therapeutics Initially recognized as an oncogene in B-cell lymphomas, BCL6 contributes to the malignant phenotype by repressing genes involved in proliferation and DNA damage checkpoints and by impeding B-cell terminal differentiation. It exerts its influence by binding to and repressing a vast array of target genes. Structural insights into BCL6-corepressor complexes suggested that BCL6 could be a druggable target, leading to the design of compounds that block its corepressor recruitment. These compounds have shown potent effects against various hematologic and solid tumors, reinforcing the case for accelerating the development of BCL6-targeted therapies for clinical applications (Cárdenas et al., 2016).

BCL6 as a Therapeutic Target for Lymphoma BCL6 plays a crucial role in the development and maintenance of germinal centers, which are essential for an effective humoral immune response. Genomic aberrations leading to sustained BCL6 activity contribute to the development of germinal center-derived lymphomas. Given that many B-cell non-Hodgkin lymphomas arise from neoplastic transformation of germinal center B cells and often involve deregulation of BCL6 expression, inhibiting BCL6 has emerged as a promising therapeutic strategy. Several agents targeting BCL6, mostly focusing on its BTB domain, have shown anti-lymphoma activity in preclinical models, indicating the potential of this approach in future clinical trials (Leeman-Neill & Bhagat, 2018).

Discovery and Optimization of BCL6 Inhibitors Research efforts have been directed at discovering and optimizing BCL6 inhibitors for therapeutic applications. Various strategies, including the use of peptidomimetics, small molecules, and natural compounds, have been employed to inhibit BCL6. These inhibitors, particularly those targeting the BTB domain, have demonstrated potential in disrupting the oncogenic functions of BCL6 in various cancer models. The discovery and optimization of these inhibitors offer insights into the role of BCL6 in cancer and pave the way for new therapeutic interventions (Yasui et al., 2017).

特性

製品名

BCL6-i

分子式

C30H37Cl2N5O8

分子量

666.55

IUPAC名

(R)-N-(2-(7-((2-Chloro-4-nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)amino)-2-(4-(2-chloroacetamido)butyl)-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethyl)propionamide

InChI

InChI=1S/C30H37Cl2N5O8/c1-2-28(38)34-11-12-36-23-7-6-19(15-26(23)45-25(30(36)40)5-3-4-10-33-29(39)18-31)35-22-17-27(24(37(41)42)16-21(22)32)44-20-8-13-43-14-9-20/h6-7,15-17,20,25,35H,2-5,8-14,18H2,1H3,(H,33,39)(H,34,38)/t25-/m1/s1

InChIキー

QQSHEMQKLUMPQB-RUZDIDTESA-N

SMILES

CCC(NCCN1C2=CC=C(NC3=CC(OC4CCOCC4)=C([N+]([O-])=O)C=C3Cl)C=C2O[C@H](CCCCNC(CCl)=O)C1=O)=O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

BCL6i;  BCL6 i;  BCL6-i

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BCL6-i
Reactant of Route 2
Reactant of Route 2
BCL6-i
Reactant of Route 3
Reactant of Route 3
BCL6-i
Reactant of Route 4
Reactant of Route 4
BCL6-i
Reactant of Route 5
Reactant of Route 5
BCL6-i
Reactant of Route 6
Reactant of Route 6
BCL6-i

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。